(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride
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Overview
Description
(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride is a chiral compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. For instance, the preparation method described in patent CN105237463A involves a series of steps including condensation, reduction, and crystallization to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Reduction: Reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Comparison: Compared to these similar compounds, (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLRDSYIJUETQL-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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